molecular formula C17H12N4O2S B2957441 6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105250-57-4

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2957441
CAS No.: 1105250-57-4
M. Wt: 336.37
InChI Key: SOXVWXYAMROMSG-UHFFFAOYSA-N
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Description

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene, oxadiazole, and pyridazinone rings contributes to its diverse chemical properties and biological activities.

Scientific Research Applications

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . The final step often involves the formation of the pyridazinone ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The choice of solvents and purification methods also plays a crucial role in the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce an amine derivative.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.

    Oxadiazole Derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole are structurally similar due to the presence of the oxadiazole ring.

    Pyridazinone Derivatives: Compounds like 3-methyl-6-phenylpyridazin-3-one share the pyridazinone core structure.

Uniqueness

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to the combination of these three heterocyclic rings in a single molecule. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-phenyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16-9-8-13(12-5-2-1-3-6-12)19-21(16)11-15-18-17(20-23-15)14-7-4-10-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXVWXYAMROMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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